molecular formula C8H16ClF3N2O2S B1422891 N-(piperidin-4-yl)-N-(2,2,2-trifluoroethyl)methanesulfonamide hydrochloride CAS No. 1311313-96-8

N-(piperidin-4-yl)-N-(2,2,2-trifluoroethyl)methanesulfonamide hydrochloride

Cat. No. B1422891
M. Wt: 296.74 g/mol
InChI Key: ULFAFTXBDFBHMI-UHFFFAOYSA-N
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Description

N-(piperidin-4-yl)-N-(2,2,2-trifluoroethyl)methanesulfonamide hydrochloride (NMTH), also known as 4-piperidin-1-yl-2,2,2-trifluoroethylmethanesulfonamide hydrochloride, is a synthetic compound used in a variety of scientific research applications. NMTH is a white crystalline powder with a molecular weight of 265.73 g/mol and a melting point of 159-161°C. It is a neutral compound that is soluble in both water and organic solvents.

Scientific Research Applications

Physicochemical Properties

  • Physicochemical Characterization : The physicochemical properties, including stability, solubility, and dissolution properties, of a novel antiarrhythmic agent structurally related to N-(piperidin-4-yl)-N-(2,2,2-trifluoroethyl)methanesulfonamide hydrochloride were studied. This research provided valuable insights for developing intravenous and oral dosage forms suitable for clinical use (Dubost, Kaufman, Jahansouz, & Brenner, 1996).

Molecular and Chemical Studies

  • Conformation and Self-Association : Research on trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide, a compound structurally similar to N-(piperidin-4-yl)-N-(2,2,2-trifluoroethyl)methanesulfonamide hydrochloride, revealed insights into its structure and self-association in solution, which is vital for understanding its chemical behavior (Sterkhova, Moskalik, & Shainyan, 2014).

  • Synthetic Chemistry Applications : The synthesis of various derivatives, including those similar to N-(piperidin-4-yl)-N-(2,2,2-trifluoroethyl)methanesulfonamide hydrochloride, demonstrated their utility in creating potent and selective ligands, potentially useful in medicinal chemistry and drug development (Kubo et al., 2021).

Crystallography and Structural Analysis

  • X-Ray Powder Diffraction Studies : Research involving derivatives of methanesulfonamide, structurally related to N-(piperidin-4-yl)-N-(2,2,2-trifluoroethyl)methanesulfonamide hydrochloride, utilized X-ray powder diffraction to analyze molecular geometries and intermolecular interactions. This type of analysis is crucial for understanding the crystal structures and potential applications of these compounds (Dey et al., 2015).

Reactions and Mechanisms

  • Reaction Studies : Investigations into the reactivity of N-sulfinyltrifluoromethanesulfonamide and its derivatives, similar to N-(piperidin-4-yl)-N-(2,2,2-trifluoroethyl)methanesulfonamide hydrochloride, provide essential insights into chemical reactions and mechanisms that are fundamental to synthetic chemistry (Tolstikova, Bel’skikh, & Shainyan, 2010).

properties

IUPAC Name

N-piperidin-4-yl-N-(2,2,2-trifluoroethyl)methanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15F3N2O2S.ClH/c1-16(14,15)13(6-8(9,10)11)7-2-4-12-5-3-7;/h7,12H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULFAFTXBDFBHMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(F)(F)F)C1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClF3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(piperidin-4-yl)-N-(2,2,2-trifluoroethyl)methanesulfonamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(piperidin-4-yl)-N-(2,2,2-trifluoroethyl)methanesulfonamide hydrochloride
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N-(piperidin-4-yl)-N-(2,2,2-trifluoroethyl)methanesulfonamide hydrochloride
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N-(piperidin-4-yl)-N-(2,2,2-trifluoroethyl)methanesulfonamide hydrochloride
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N-(piperidin-4-yl)-N-(2,2,2-trifluoroethyl)methanesulfonamide hydrochloride
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N-(piperidin-4-yl)-N-(2,2,2-trifluoroethyl)methanesulfonamide hydrochloride
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N-(piperidin-4-yl)-N-(2,2,2-trifluoroethyl)methanesulfonamide hydrochloride

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